An In-depth Technical Guide to Bis(trimethylsilyl)peroxide (CAS Number: 5796-98-5)
An In-depth Technical Guide to Bis(trimethylsilyl)peroxide (CAS Number: 5796-98-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(trimethylsilyl)peroxide (BTSP), a versatile and highly useful organosilicon reagent. Its unique properties as an aprotic analogue of hydrogen peroxide make it a valuable tool in sensitive organic oxidation reactions.
Core Properties and Data
Bis(trimethylsilyl)peroxide is a colorless liquid soluble in many aprotic organic solvents.[1][2] Its chemical structure consists of a peroxide linkage flanked by two trimethylsilyl (B98337) groups, with the molecular formula C6H18O2Si2.[3][4] This structure contributes to its distinct reactivity compared to traditional organic peroxides.[3]
Table 1: Physicochemical Properties of Bis(trimethylsilyl)peroxide
| Property | Value |
| CAS Number | 5796-98-5 |
| Molecular Formula | C6H18O2Si2 |
| Molecular Weight | 178.38 g/mol [3][4] |
| Appearance | Colorless liquid/oil[1][3] |
| Melting Point | <0°C[3] |
| Boiling Point | 35-41°C[3] |
| 41°C at 30 mmHg[3] | |
| Density | 0.829 - 0.93 g/cm³[3] |
| Refractive Index (n²⁰ᴅ) | 1.3970[3] |
| Flash Point | <40°C[3] |
| Solubility | Highly soluble in aprotic organic solvents.[1][2] |
Experimental Protocols
A common and practical method for the synthesis of Bis(trimethylsilyl)peroxide involves the use of a diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex.[3][5] This procedure is favored for its relatively safe and efficient production of BTSP.[6][7]
Synthesis of Bis(trimethylsilyl)peroxide via the DABCO·2H₂O₂ Complex Method [5][6]
Part A: Preparation of the DABCO·2H₂O₂ Complex [5][6]
-
A 1-liter, two-necked flask equipped with a dropping funnel, magnetic stir bar, and a thermometer is charged with 28.05 g (0.25 mol) of diazabicyclooctane (DABCO) dissolved in 375 mL of commercial-grade tetrahydrofuran (B95107) (THF).[5][6]
-
The flask is cooled to an internal temperature of 0°C using an ice-salt bath.[5][6]
-
While maintaining the temperature at 0°C and stirring vigorously, 49 mL of a 35% hydrogen peroxide solution (0.5 mol) is added slowly.[5][6]
-
A precipitate will form immediately. Stirring is continued for 1 hour at 0°C after the addition is complete.[5][6]
-
The mixture is filtered through a Büchner funnel, and the collected precipitate is washed with cold THF (3 x 50 mL).[5][6]
-
The solid is dried under reduced pressure (2 mm) at 35-40°C for 2 hours to yield the DABCO·2H₂O₂ complex.[5][6]
Part B: Synthesis of Bis(trimethylsilyl)peroxide (BTMSPO) [5][6]
-
A 2-liter, three-necked flask, equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, is maintained under a slight positive pressure of argon.[5][6]
-
The flask is charged with 28.3 g (0.157 mol) of the previously prepared DABCO·2H₂O₂ complex and 28 g (0.25 mol) of DABCO.[5][6]
-
700 mL of dry dichloromethane (B109758) is added, and the mixture is cooled to 0°C.[5][6]
-
80 mL (0.628 mol) of chlorotrimethylsilane (B32843) is added dropwise, ensuring the temperature is maintained at 0°C.[5][6]
-
The resulting mixture is stirred for 5 hours at room temperature.[5][6]
-
The mixture is then filtered through a sintered Büchner funnel, and the precipitate is washed with pentane (B18724) (2 x 25 mL).[6]
-
The filtrate is concentrated under reduced pressure to a volume of approximately 80 mL. The pot temperature should not exceed 0°C.[6]
-
25 mL of pentane is added, and any additional precipitate is filtered off.[6]
-
The solution is further concentrated under reduced pressure to give Bis(trimethylsilyl)peroxide as a clear, colorless liquid.[5][6] The product can be used for most synthetic purposes without further purification.[5]
Caption: Synthesis workflow of Bis(trimethylsilyl)peroxide.
Reactivity and Mechanisms
Bis(trimethylsilyl)peroxide serves primarily as an oxidizing agent, with its reactivity stemming from the peroxide bond and the labile silicon-oxygen bonds.[3] The cleavage of the peroxide bond, which can be initiated thermally, catalytically, or photochemically, generates reactive oxygen species.[3]
General Oxidation Mechanism
The general mechanism involves the transfer of an oxygen atom to a substrate. The trimethylsilyl groups modulate the electronic properties of the peroxide, enhancing its reactivity and selectivity.[3]
Caption: General oxidation mechanism of BTSP.
Key Applications in Organic Synthesis
-
Baeyer-Villiger Oxidation: BTSP is effective in the Baeyer-Villiger oxidation of ketones to esters.[6]
-
Electrophilic Hydroxylation: It acts as an electrophilic hydroxylating agent for various anions, including organolithium and Grignard reagents, to produce alcohols.[3] Aromatic compounds can also be hydroxylated to form phenols.[3]
-
Preparation of 1,2,4,5-Tetroxanes: In the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate, BTSP reacts with aldehydes and ketones to yield 1,2,4,5-tetroxanes, which are of interest for their potential antimalarial properties.[3]
Safety, Handling, and Storage
Safety Precautions:
-
Explosion Hazard: There have been reports of explosions when handling Bis(trimethylsilyl)peroxide, particularly when using metal needles or cannulas for transfer.[6][7] It is strongly recommended to use plastic or glass pipettes.[8] Heating may cause a fire.[9]
-
Irritant: Causes skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] Work in a well-ventilated area or a chemical fume hood.[10]
Handling:
-
Avoid contact with skin and eyes.[10]
-
Keep away from heat, open flames, and sparks.[9]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[10]
-
Grounding procedures should be followed to avoid static electricity.[9]
Storage:
-
Keep the container tightly closed and in its original packaging.[9]
-
Store away from flammable materials, metals, and oxidizing agents.[9]
-
Protect from sunlight.[9]
-
The compound is sensitive to moisture and reacts slowly with water.[3] It can be stored under nitrogen in a refrigerator for months without significant decomposition.[5]
References
- 1. Bis(trimethylsilyl)peroxide - Wikipedia [en.wikipedia.org]
- 2. BIS(TRIMETHYLSILYL)PEROXIDE CAS#: 5796-98-5 [m.chemicalbook.com]
- 3. Bis(trimethylsilyl)peroxide (5796-98-5) for sale [vulcanchem.com]
- 4. Bis(trimethylsilyl) peroxide | C6H18O2Si2 | CID 10058088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Production Method of Bis(trimethylsilyl) peroxide (BTMSPO) - Chempedia - LookChem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Bis(trimethylsilyl) Peroxide [organic-chemistry.org]
- 9. gelest.com [gelest.com]
- 10. chemicalbook.com [chemicalbook.com]
